[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride
CAS No.: 273400-20-7
Cat. No.: VC2723230
Molecular Formula: C4H10ClN5
Molecular Weight: 163.61 g/mol
* For research use only. Not for human or veterinary use.
![[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride - 273400-20-7](/images/structure/VC2723230.png)
Specification
CAS No. | 273400-20-7 |
---|---|
Molecular Formula | C4H10ClN5 |
Molecular Weight | 163.61 g/mol |
IUPAC Name | 3-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C4H9N5.ClH/c5-3-1-2-4-6-8-9-7-4;/h1-3,5H2,(H,6,7,8,9);1H |
Standard InChI Key | SVOWUHPTNFHZGG-UHFFFAOYSA-N |
SMILES | C(CC1=NNN=N1)CN.Cl |
Canonical SMILES | C(CC1=NNN=N1)CN.Cl |
Introduction
Chemical Identity and Properties
[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride is an organic compound containing a tetrazole ring connected to a propylamine chain, stabilized as a hydrochloride salt. It is identified in chemical databases and literature by several key identifiers and properties.
Basic Information
The compound is registered with CAS number 273400-20-7 and is also known by several synonyms including 1H-Tetrazole-5-propanamine monohydrochloride and 3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride . It has a molecular formula of C4H10ClN5 and a molecular weight of 163.61 g/mol .
Chemical Structure
The structure consists of a tetrazole ring (a five-membered ring containing four nitrogen atoms and one carbon atom) with a three-carbon propyl chain linked to an amine group. The compound exists as a hydrochloride salt, which improves its stability and solubility in aqueous solutions compared to the free base form .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride
Structural Relationships
[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride belongs to the larger family of tetrazole derivatives, which have significant importance in medicinal chemistry and drug development.
Parent Compound
The free base form of this compound is 3-Aminopropyl-5-tetrazole (CID 194013), which serves as the parent compound before salt formation with hydrochloric acid . The hydrochloride salt formation typically improves stability, solubility, and bioavailability compared to the free base.
Structural Similarity to Other Tetrazole Compounds
The tetrazole moiety in this compound is a common structural feature found in many pharmaceutically active compounds. This heterocyclic system is considered a bioisostere of carboxylic acid groups, which partly explains its widespread application in drug design . The propylamine chain provides a flexible linker that could be important for biological interactions.
Synthesis Methods
While the search results don't specifically detail the synthesis of [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride, they provide insights into general methods for tetrazole synthesis that could be applicable.
Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient approaches for tetrazole synthesis. These reactions involve combining multiple reagents in a one-pot procedure to form complex molecules . For tetrazole synthesis, these typically involve azide sources (such as sodium azide or trimethylsilyl azide), isocyanides, and other components depending on the specific tetrazole derivative being synthesized .
Cycloaddition Approach
Another common approach involves [3+2] cycloaddition reactions. In one documented method, substituted diphenyl acetonitriles were refluxed with excess sodium azide and triethylamine hydrochloride to obtain substituted tetrazoles . A similar approach could potentially be applied for the synthesis of [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride, though specific conditions would need to be optimized.
Microwave-Assisted Synthesis
Microwave-accelerated methods have been developed for efficient construction of tetrazole scaffolds, as mentioned in the research literature. This approach can significantly reduce reaction times while maintaining good yields . For instance, a microwave-accelerated method yielded compounds like 5-(2-chloroethyl)-1-phenethyl-1H-tetrazole with yields of around 71% .
Research Context and Applications
While specific research on [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride is limited in the provided search results, its tetrazole structure suggests potential applications in various research contexts.
Drug Development
The tetrazole moiety is a privileged structure in medicinal chemistry. As a bioisostere of carboxylic acid, it can improve pharmacokinetic properties of drug candidates while maintaining similar biological activity . The amine functionality in this compound provides a handle for further derivatization, potentially allowing it to serve as a building block in the synthesis of more complex drug candidates.
Structure-Activity Relationship Studies
Compounds containing the tetrazole scaffold have demonstrated various biological activities depending on their substitution patterns. For example, 1,5-disubstituted tetrazoles have shown enzyme inhibitory activities with IC50 values in the micromolar range . The structural features of [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride make it a potential candidate for structure-activity relationship (SAR) studies aimed at developing more potent and selective bioactive compounds.
Chemical Biology Tools
Given the versatility of the tetrazole scaffold and the reactivity of the amine group, this compound could potentially serve as a useful tool in chemical biology. For instance, the amine functionality could be utilized for bioconjugation to proteins or attachment to solid supports for affinity chromatography.
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